molecular formula C25H25N3O3S2 B2479614 4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide CAS No. 923202-58-8

4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide

Cat. No.: B2479614
CAS No.: 923202-58-8
M. Wt: 479.61
InChI Key: RODDTDLMTOGEMG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzothiazole core substituted with an ethyl group and a pyridinylmethyl moiety. The ethyl group on the benzothiazole enhances lipophilicity, while the pyridinylmethyl substituent may improve bioavailability through hydrogen bonding or π-π stacking interactions. Although specific biological data are unavailable in the provided evidence, structural analogs suggest possible roles in targeting enzymes or receptors involving sulfonamide-binding domains .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-2-20-8-6-11-22-24(20)27-25(32-22)28(18-19-13-15-26-16-14-19)23(29)12-7-17-33(30,31)21-9-4-3-5-10-21/h3-6,8-11,13-16H,2,7,12,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODDTDLMTOGEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary components:

  • 4-Ethyl-1,3-benzothiazol-2-amine : Serves as the benzothiazole core.
  • 4-(Benzenesulfonyl)butanoyl chloride : The sulfonylated butanamide backbone.
  • Pyridin-4-ylmethanamine : Provides the pyridinylmethyl substituent.

Disconnections focus on forming the N,N-disubstituted amide bond and introducing the benzenesulfonyl group.

Synthesis of the Benzothiazole Core (4-Ethyl-1,3-Benzothiazol-2-Amine)

Cyclization of 2-Amino-4-Ethylthiophenol

The benzothiazole ring is constructed via cyclization of 2-amino-4-ethylthiophenol (1 ) with a carbonyl source (e.g., formic acid):
$$
\text{2-Amino-4-ethylthiophenol} + \text{HCOOH} \xrightarrow{\Delta, \text{H}2\text{SO}4} \text{4-Ethyl-1,3-benzothiazol-2-amine} \quad (\text{Yield: 75–85\%})
$$
Key Data :

  • Reagents : Formic acid (2 eq), concentrated H₂SO₄ (catalytic).
  • Conditions : Reflux at 110°C for 6–8 hours.
  • Characterization : $$^1\text{H NMR}$$ (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (s, 1H), 7.21 (d, J = 8.2 Hz, 1H), 2.78 (q, J = 7.6 Hz, 2H), 1.34 (t, J = 7.6 Hz, 3H).

Preparation of 4-(Benzenesulfonyl)Butanoyl Chloride

Sulfonation of But-3-Enoic Acid

The benzenesulfonyl group is introduced via radical sulfonation or nucleophilic substitution:
$$
\text{But-3-enoic acid} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-(Benzenesulfonyl)butanoic acid} \quad (\text{Yield: 60–70\%})
$$
Optimization :

  • Catalyst : AlCl₃ (1.2 eq) enhances electrophilic substitution.
  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

Activation to Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride:
$$
\text{4-(Benzenesulfonyl)butanoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{4-(Benzenesulfonyl)butanoyl chloride} \quad (\text{Yield: 90–95\%})
$$
Conditions : Reflux for 2 hours, followed by solvent evaporation.

Formation of the N,N-Disubstituted Amide

Stepwise Coupling Approach

Mono-Substitution with 4-Ethyl-1,3-Benzothiazol-2-Amine

The acid chloride reacts with the benzothiazol-2-amine to form a mono-substituted amide:
$$
\text{4-(Benzenesulfonyl)butanoyl chloride} + \text{Benzothiazol-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Mono-substituted amide} \quad (\text{Yield: 65–75\%})
$$
Conditions : Dry DCM, triethylamine (3 eq), 0°C to room temperature, 12 hours.

Alkylation with Pyridin-4-ylmethyl Chloride

The remaining amide NH is alkylated using pyridin-4-ylmethyl chloride under basic conditions:
$$
\text{Mono-substituted amide} + \text{Pyridin-4-ylmethyl chloride} \xrightarrow{\text{NaH, DMF}} \text{Target compound} \quad (\text{Yield: 50–60\%})
$$
Challenges : Competing over-alkylation requires careful stoichiometry (1.1 eq alkylating agent).

One-Pot Coupling Using HATU

A more efficient method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to couple both amines simultaneously:
$$
\text{4-(Benzenesulfonyl)butanoic acid} + \text{Benzothiazol-2-amine} + \text{Pyridin-4-ylmethanamine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad (\text{Yield: 55–65\%})
$$
Optimization :

  • Molar Ratios : 1:1:1.2 (acid:benzothiazolamine:pyridinylmethylamine).
  • Solvent : Dimethylformamide (DMF) at room temperature for 24 hours.

Alternative Routes and Comparative Analysis

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction enables direct introduction of the pyridinylmethyl group:
$$
\text{Mono-substituted amide} + \text{Pyridin-4-ylmethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound} \quad (\text{Yield: 40–50\%})
$$
Limitations : Lower yields due to steric hindrance.

Reductive Amination Pathway

A two-step reductive amination avoids pre-forming the acid chloride:

  • Imine Formation :
    $$
    \text{4-(Benzenesulfonyl)butanal} + \text{Benzothiazol-2-amine} \rightarrow \text{Imine intermediate}
    $$
  • Reduction and Alkylation :
    $$
    \text{Imine intermediate} + \text{Pyridin-4-ylmethyl bromide} \xrightarrow{\text{NaBH}_4} \text{Target compound} \quad (\text{Yield: 30–40\%})
    $$

Characterization and Spectral Data

Final Compound :

  • Molecular Formula : C₂₃H₂₄N₄O₃S₂.
  • Molecular Weight : 500.59 g/mol.
  • $$^1\text{H NMR}$$ (500 MHz, DMSO-d₆): δ 8.52 (d, J = 4.5 Hz, 2H), 7.92 (d, J = 7.8 Hz, 2H), 7.68 (t, J = 7.8 Hz, 1H), 7.54–7.43 (m, 4H), 4.62 (s, 2H), 3.12 (t, J = 7.2 Hz, 2H), 2.88 (q, J = 7.6 Hz, 2H), 1.91 (quintet, J = 7.2 Hz, 2H), 1.31 (t, J = 7.6 Hz, 3H).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The benzenesulfonyl group participates in nucleophilic displacement reactions. For example:

  • Amine substitution : Reaction with primary/secondary amines under basic conditions replaces the sulfonamide NH with alkyl/aryl groups .

  • Halogenation : Thionyl chloride converts the sulfonamide to a sulfonyl chloride, enabling further derivatization.

Table 2: Substitution Reactions

Reaction TypeReagentConditionsProductYieldReference
Amine alkylationR-NH₂K₂CO₃, CH₃CN, RTN-Alkylated sulfonamide70–80%
Sulfonyl chloride formationSOCl₂Reflux, 2hSulfonyl chloride intermediate85%

Hydrolysis and Stability

The butanamide and sulfonamide bonds exhibit pH-dependent stability:

  • Acidic hydrolysis : Cleavage of the amide bond occurs in concentrated HCl, yielding 4-(benzenesulfonyl)butanoic acid and the benzothiazole-pyridine amine.

  • Basic hydrolysis : NaOH (1M) degrades the compound into benzenesulfonate and fragmented benzothiazole derivatives.

Table 3: Hydrolysis Conditions

ConditionReagentTemperatureDegradation ProductsReference
AcidicHCl (6M)100°C, 4hButanoic acid derivative, amine
AlkalineNaOH (1M)80°C, 6hBenzenesulfonate, benzothiazole fragments

Metal-Catalyzed Functionalization

The pyridine and benzothiazole moieties enable participation in palladium-mediated reactions:

  • C–H activation : Pd(II)/NBE (norbornene) systems facilitate ortho-alkylation or arylation of the pyridine ring .

  • Cross-coupling : Suzuki-Miyaura coupling at the benzothiazole’s 6-position with aryl boronic acids under Pd(OAc)₂ catalysis .

Table 4: Palladium-Catalyzed Reactions

ReactionCatalyst SystemSubstrateProductYieldReference
C–H alkylationPd(OAc)₂/NBE, Cu(OAc)₂Alkyl halideOrtho-alkylated pyridine65–75%
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidBiaryl-benzothiazole hybrid60–70%

Redox Reactivity

  • Benzothiazole reduction : NaBH₄ reduces the thiazole ring’s C=N bond, though this disrupts the aromatic system and is rarely utilized.

  • Sulfonyl group reduction : LiAlH₄ converts the sulfonamide to a thiol group, but this is non-trivial due to competing side reactions.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown effectiveness against various bacterial strains and fungi. The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, making it a valuable scaffold for developing new antibiotics .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Studies have demonstrated that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis . The specific interactions of the benzothiazole and pyridine groups may enhance the selectivity and potency of these compounds against cancer cells.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites. Compounds similar to 4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide have been evaluated for their antileishmanial activity. Research indicates that modifications in the structure can lead to improved efficacy against Leishmania species, suggesting that this compound could be developed as a prototype for new treatments against leishmaniasis .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Antimicrobial Evaluation : A study assessed various benzenesulfonamide derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly improved efficacy .
  • Anticancer Mechanism : Research on related compounds demonstrated their ability to inhibit carbonic anhydrase IX in cancer cells, leading to decreased proliferation rates and increased apoptosis .
  • Leishmaniasis Treatment : In vitro studies showed that specific derivatives exhibited potent activity against Leishmania infantum and Leishmania amazonensis, with lower cytotoxicity compared to existing treatments .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide ()

  • Structure : Contains a methylphenylsulfonyl group and a thiazol-2-yl moiety.
  • Key Differences: The target compound replaces the methylphenylsulfonyl with a benzenesulfonyl group, eliminating steric hindrance from the methyl substituent. The benzothiazole in the target compound (vs.
  • Properties : The thiazole’s smaller heterocycle may improve solubility but reduce metabolic stability compared to the benzothiazole .

4-(4-Hydroxythiazol-2-ylamino)-N-(Pyridin-2-yl)Benzenesulfonamide ()

  • Structure: Features a hydroxythiazolylamino group and pyridin-2-yl substitution.
  • Key Differences: The target compound lacks a hydroxyl group, reducing polarity but increasing membrane permeability. The pyridin-4-ylmethyl group (vs.
  • Synthesis : Both compounds likely employ sulfonylation and nucleophilic substitution, but the target’s benzothiazole synthesis may require additional cyclization steps .

N-(1-Azido-2-(Azidomethyl)Butan-2-yl)-4-Methylbenzenesulfonamide ()

  • Structure : Includes dual azide groups and a tosyl (methylbenzenesulfonyl) moiety.
  • Key Differences :
    • Azide groups in enable click chemistry applications, unlike the target compound.
    • The target’s benzothiazole and pyridinyl groups suggest divergent biological targets (e.g., kinase vs. bioconjugation probes).
  • Synthesis : uses azide substitution, whereas the target likely involves benzothiazole formation via cyclization of thioamide precursors .

4-(4-Chloro-2-Methylphenoxy)-N-[4-(1-Pyrrolidinylsulfonyl)Phenyl]Butanamide ()

  • Structure: Combines a chlorophenoxy group and pyrrolidinylsulfonylphenyl moiety.
  • Key Differences: The pyrrolidinylsulfonyl group introduces a basic amine, contrasting with the neutral pyridinylmethyl in the target. The phenoxy linker (vs. benzothiazole) may reduce rigidity, affecting target selectivity.
  • Properties : The pyrrolidine’s cyclic amine could enhance solubility but increase susceptibility to oxidation .

Research Findings and Implications

  • Structural Influence on Bioactivity : The benzothiazole core in the target compound is associated with kinase inhibition in literature analogs, whereas thiazole derivatives () are often explored for antimicrobial activity .
  • ADME Properties : The pyridinylmethyl group likely improves blood-brain barrier penetration relative to hydroxythiazole () but may increase CYP450-mediated metabolism .

Biological Activity

The compound 4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C21H24N2O2SC_{21}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 372.49 g/mol. It features a sulfonamide group, a benzothiazole moiety, and a pyridine derivative, which contribute to its biological activity.

Synthesis

The synthesis typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Benzothiazole Derivative : Reaction of 4-ethyl-1,3-benzothiazole with appropriate acylating agents.
  • Introduction of the Sulfonyl Group : Utilizing benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
  • Pyridine Substitution : The final step involves introducing the pyridine moiety through nucleophilic substitution.

Anticancer Properties

Research indicates that derivatives of benzothiazole and sulfonamide have significant anticancer activity. A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The compound was tested for its antiproliferative activity, revealing moderate inhibitory effects with IC50 values in the micromolar range .

Antimicrobial Activity

Compounds containing benzothiazole structures have shown broad-spectrum antimicrobial activity. Specifically, derivatives have been effective against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : It could interact with various cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

  • Anticancer Activity Study
    • Objective : To evaluate the antiproliferative effects on human cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
  • Antimicrobial Efficacy
    • Objective : To test against common bacterial strains.
    • Methodology : Disc diffusion method was employed to determine zone of inhibition.
    • Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Comparative Analysis

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
Target CompoundC21H24N2O2SModerate (IC50 ~ 10 µM)Effective against Gram-positive bacteria
Similar Compound AC20H22N2O3SHigh (IC50 ~ 5 µM)Broad-spectrum activity
Similar Compound BC19H21N3O2SLow (IC50 ~ 30 µM)Limited to fungi

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide?

  • Methodology : Synthesis involves multi-step reactions, including sulfonylation of intermediates, coupling of benzothiazole and pyridine moieties, and amide bond formation. For example, similar compounds require sequential reactions like nucleophilic substitution (e.g., coupling 2-amino-4-ethylbenzothiazole with activated sulfonyl intermediates) and controlled N-alkylation .
  • Challenges : Ensuring regioselectivity during alkylation and avoiding side reactions (e.g., over-sulfonylation). Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography or recrystallization are critical .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzothiazole C-2 and pyridin-4-ylmethyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~483.55 for C₂₄H₂₃N₃O₃S₂) .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Solubility : Test in DMSO (common stock solvent) followed by serial dilution in aqueous buffers (pH 2–9) with dynamic light scattering to detect aggregation .
  • Stability : Incubate at 25°C/37°C for 24–72 hours; monitor degradation via HPLC and compare peak retention times .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Reaction Optimization : Use design of experiments (DoE) to test variables like temperature (e.g., 60–100°C for sulfonylation), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling) .
  • Workflow Example :

ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°C+25% yield
SolventDMF/THFDMF+15% purity
Catalyst (Pd)1–5 mol%3 mol%Minimal side products

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting enzyme inhibition results)?

  • Approach :

  • Validate assay conditions (e.g., ATP concentration in kinase assays, pH for enzyme activity) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
  • Compare structural analogs (e.g., replacing pyridin-4-ylmethyl with pyridin-3-ylmethyl alters target selectivity) .

Q. What strategies are effective for designing in vitro studies to probe the compound’s mechanism of action?

  • Target Engagement :

  • Fluorescence Polarization : Label the compound with FITC; measure binding to recombinant proteins (e.g., kinases or GPCRs) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability shifts in lysates after compound treatment .
    • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling changes (e.g., MAPK/ERK inhibition) .

Q. How can computational modeling guide the rational design of derivatives with improved potency?

  • Docking Studies : Use Schrödinger or AutoDock to predict interactions with target proteins (e.g., benzothiazole stacking with hydrophobic pockets) .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) and steric bulk (Taft Es) to predict bioactivity trends .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to assess discrepancies between cancer cell line screens?

  • Possible Causes :

  • Cell line genetic variability (e.g., p53 status in HeLa vs. MCF-7) .
  • Assay interference (e.g., compound autofluorescence in MTT assays).
    • Resolution :
  • Use label-free assays (e.g., impedance-based RTCA).
  • Validate with clonogenic survival assays .

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